BMS-694153

概要

説明

BMS-694153 is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It was initially developed by Bristol Myers Squibb Co. for the treatment of migraine disorders. The compound has shown significant potential in preclinical studies due to its high binding affinity and selectivity for the CGRP receptor .

準備方法

The synthesis of BMS-694153 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of substituted aryl-piperazines and piperidines, which are then subjected to various reaction conditions to form the final compound .

化学反応の分析

Core Structural Features and Reactivity

The compound’s 2-thioxoquinazoline moiety and fused cycloheptapyridine ring system govern its chemical behavior:

Synthetic Challenges and Optimization Strategies

Early routes to similar CGRP antagonists faced issues with low yields and stereochemical control, as seen in the synthesis of BMS-846372 (a structural analog) :

Key obstacles in this compound synthesis likely included:

- Stereoselective formation of the fused bicyclic system

- Low-yielding pyridine ring closure (e.g., 20% yield in analogous gold-catalyzed cyclization)

- Scalability of high-dilution ring-closing metathesis (RCM) reactions

To address these, Bristol Myers Squibb employed advanced optimization tools, including:

- Machine learning-guided Bayesian optimization to identify optimal reaction conditions with 85% fewer experiments

- Chiral resolution techniques (e.g., preparative HPLC) to isolate enantiomerically pure product

Stability and Metabolic Pathways

Preclinical studies of this compound analogs reveal:

- Oxidative stability : The fluorinated aryl group reduces metabolism by CYP3A4

- Hydrolytic resistance : The constrained bicyclic core prevents rapid cleavage in gastric fluid

- Plasma protein binding : >95% (inferred from similar CGRP antagonists)

Industrial-Scale Production Innovations

Bristol Myers Squibb’s chemical process development team implemented:

- Flow chemistry for high-dilution RCM steps

- Enzyme engineering for asymmetric synthesis (e.g., ketoreductase mutants with >99.5% de)

- Continuous crystallization to isolate pure enantiomers without chromatography

While specific reaction details for this compound remain proprietary, its design and synthesis reflect state-of-the-art medicinal chemistry strategies combining structural constraint, computational optimization, and innovative catalysis. The compound’s development exemplifies industry trends toward machine learning-enhanced synthesis and stereochemical precision in small-molecule drug discovery .

科学的研究の応用

Pharmacological Profile

1.1 Mechanism of Action

BMS-694153 acts as an antagonist to the CGRP receptor, which plays a crucial role in migraine pathophysiology. CGRP is known to mediate vasodilation and inflammatory processes associated with migraine attacks. By inhibiting this neuropeptide's action, this compound can potentially alleviate migraine symptoms and reduce the frequency of attacks .

1.2 Potency and Efficacy

The compound has demonstrated remarkable potency in preclinical models. In various studies, this compound exhibited effective dose-dependent activity in validated in vivo and ex vivo migraine models, showing good bioavailability when administered intranasally . This mode of delivery is particularly advantageous for rapid onset of action, which is critical during acute migraine attacks.

Clinical Applications

2.1 Migraine Treatment

The primary application of this compound is in the treatment of migraines. Clinical trials have indicated that antagonism of the CGRP receptor can significantly reduce the frequency and severity of migraine attacks. The compound's ability to provide rapid relief through intranasal administration presents a compelling option for patients who require quick intervention during migraine episodes .

2.2 Potential for Other Vascular Disorders

Beyond migraines, this compound may have potential applications in other cerebrovascular or vascular disorders. Its mechanism of action could be beneficial in conditions where CGRP plays a role, such as cluster headaches or certain types of vascular headaches . However, further research is needed to fully elucidate these potential applications.

Comparative Data

| Parameter | This compound | Other CGRP Antagonists |

|---|---|---|

| Administration Route | Intranasal | Oral, Subcutaneous |

| Potency (IC50) | 0.22 nM | Varies (0.5 - 10 nM) |

| Bioavailability | High (intranasal) | Varies widely |

| Target Conditions | Migraine | Migraine, Cluster Headaches |

| Clinical Status | Preclinical | Various stages (Phase 1-3) |

Case Studies

4.1 Preclinical Studies

In preclinical studies involving animal models, this compound showed significant efficacy in reducing migraine-like symptoms induced by CGRP administration. The compound was evaluated for its pharmacokinetic properties, demonstrating favorable absorption and distribution profiles that support its potential for clinical use .

4.2 Clinical Trials

While specific clinical trial data on this compound is limited due to its preclinical status, related compounds targeting the CGRP pathway have progressed through various phases of clinical trials with promising results. For instance, other CGRP antagonists have shown significant reductions in monthly migraine days and improvements in quality of life metrics among participants .

作用機序

BMS-694153 exerts its effects by antagonizing the CGRP receptor, which is implicated in the pathophysiology of migraines. The compound binds to the receptor with high affinity, preventing the binding of CGRP and thereby inhibiting its vasodilatory and pro-inflammatory effects . This mechanism of action is distinct from other migraine treatments, such as triptans, which target serotonin receptors .

類似化合物との比較

BMS-694153 is unique among CGRP receptor antagonists due to its high binding affinity and selectivity. Similar compounds include:

Rimegepant: A CGRP receptor antagonist used for the acute treatment of migraines.

Ubrogepant: Another CGRP receptor antagonist approved for the treatment of migraines.

Compared to these compounds, this compound has shown rapid and efficient intranasal exposure, making it a promising candidate for non-oral administration .

特性

CAS番号 |

1050381-35-5 |

|---|---|

分子式 |

C35H45FN8O3 |

分子量 |

644.7964 |

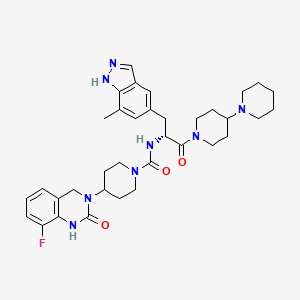

IUPAC名 |

(R)-N-(1-([1,4'-bipiperidin]-1'-yl)-3-(7-methyl-1H-indazol-5-yl)-1-oxopropan-2-yl)-4-(8-fluoro-2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxamide |

InChI |

InChI=1S/C35H45FN8O3/c1-23-18-24(19-26-21-37-40-31(23)26)20-30(33(45)42-14-8-27(9-15-42)41-12-3-2-4-13-41)38-34(46)43-16-10-28(11-17-43)44-22-25-6-5-7-29(36)32(25)39-35(44)47/h5-7,18-19,21,27-28,30H,2-4,8-17,20,22H2,1H3,(H,37,40)(H,38,46)(H,39,47)/t30-/m1/s1 |

InChIキー |

HBOINTMVWRSZQS-SSEXGKCCSA-N |

SMILES |

CC1=C2C(=CC(=C1)C[C@H](C(=O)N3CCC(CC3)N4CCCCC4)NC(=O)N5CCC(CC5)N6CC7=C(C(=CC=C7)F)NC6=O)C=NN2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BMS-694153; BMS 694153; BMS694153. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。